molecular formula C12H11ClN2O2S B5730112 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 126790-84-9

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5730112
CAS No.: 126790-84-9
M. Wt: 282.75 g/mol
InChI Key: ZJPAMJXKZALCFM-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of tumor cells, ultimately affecting their survival and proliferation .

Comparison with Similar Compounds

  • 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide

Comparison: While these compounds share a similar core structure, the position of the pyridine ring can significantly influence their chemical properties and biological activities. For example, the position of the nitrogen atom in the pyridine ring can affect the compound’s ability to bind to specific enzymes or receptors, thereby altering its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-chloro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPAMJXKZALCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239092
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126790-84-9
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126790-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(4-pyridinylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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